molecular formula C14H13N3S3 B492767 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 667913-64-6

4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B492767
CAS No.: 667913-64-6
M. Wt: 319.5g/mol
InChI Key: RCRBJHXJBKWOQE-UHFFFAOYSA-N
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Description

4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H13N3S3 and its molecular weight is 319.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core with a methylthiazole side group. Its molecular formula is C12H12N2S3C_{12}H_{12}N_2S_3, and it exhibits a significant molecular weight of approximately 284.47 g/mol.

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Microtubule Depolymerization : A related compound demonstrated an IC50 value of 9.0 nM against the MDA-MB-435 breast cancer cell line, indicating potent antiproliferative effects through microtubule depolymerization mechanisms . This suggests that similar mechanisms may be at play for the compound .
  • Cytotoxicity Testing : The cytotoxic effects of thieno[2,3-d]pyrimidines were evaluated against several cancer cell lines including MCF-7 and MDA-MB-231. One study reported an IC50 value of 13.42 μg/mL for a similar thienopyrimidine derivative against MCF-7 cells . This highlights the potential effectiveness of these compounds in targeting breast cancer cells.

The mechanism by which thieno[2,3-d]pyrimidines exert their biological effects is primarily through the inhibition of critical cellular processes such as microtubule dynamics and signal transduction pathways. The presence of the thiazole moiety has been linked to enhanced biological activity due to its ability to interact favorably with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies of thieno[2,3-d]pyrimidines reveal that modifications to the core structure can significantly influence biological activity:

  • Thiazole Substitution : The incorporation of thiazole groups has been shown to enhance cytotoxicity and selectivity towards tumor cells .
  • Methyl Group Positioning : Variations in methyl group positioning on the thiazole ring have been correlated with increased potency against specific cancer types .

Data Summary

The following table summarizes key findings related to the biological activity of thieno[2,3-d]pyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-4359.0Microtubule depolymerization
Thienopyrimidine derivativeMCF-713.42Antiproliferative
Thienopyrimidine derivativeMDA-MB-23128.89Antiproliferative

Properties

IUPAC Name

12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S3/c1-8-17-9(5-18-8)6-19-13-12-10-3-2-4-11(10)20-14(12)16-7-15-13/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRBJHXJBKWOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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